molecular formula C7H13NO4S B12934177 (2R)-2-ACetamido-4-(methylsulfinyl)butanoic acid

(2R)-2-ACetamido-4-(methylsulfinyl)butanoic acid

Cat. No.: B12934177
M. Wt: 207.25 g/mol
InChI Key: NPIMMZJBURSMON-JNKNCIAKSA-N
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Description

(2R)-2-ACetamido-4-(methylsulfinyl)butanoic acid is a chiral amino acid derivative with significant biochemical and industrial relevance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-ACetamido-4-(methylsulfinyl)butanoic acid typically involves the oxidation of methionine or its derivatives. One common method is the oxidation of methionine using hydrogen peroxide or other oxidizing agents under controlled conditions to produce the sulfoxide form .

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes. These processes are optimized for yield and purity, utilizing advanced techniques such as continuous flow reactors and catalytic oxidation .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-ACetamido-4-(methylsulfinyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2R)-2-ACetamido-4-(methylsulfinyl)butanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-ACetamido-4-(methylsulfinyl)butanoic acid involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. The compound’s sulfoxide group plays a crucial role in its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    Methionine: The parent amino acid from which (2R)-2-ACetamido-4-(methylsulfinyl)butanoic acid is derived.

    Methionine sulfone: The fully oxidized form of methionine.

    Selenomethionine: A selenium-containing analog of methionine.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of the sulfoxide group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C7H13NO4S

Molecular Weight

207.25 g/mol

IUPAC Name

(2R)-2-acetamido-4-methylsulfinylbutanoic acid

InChI

InChI=1S/C7H13NO4S/c1-5(9)8-6(7(10)11)3-4-13(2)12/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-,13?/m1/s1

InChI Key

NPIMMZJBURSMON-JNKNCIAKSA-N

Isomeric SMILES

CC(=O)N[C@H](CCS(=O)C)C(=O)O

Canonical SMILES

CC(=O)NC(CCS(=O)C)C(=O)O

Origin of Product

United States

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